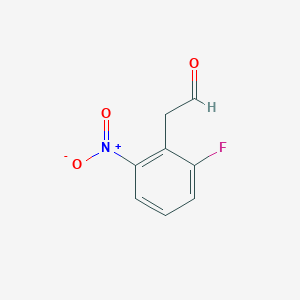
2-(2-Fluoro-6-nitrophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-6-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-fluorotoluene to introduce the nitro group, followed by oxidation to form the aldehyde group .
Industrial Production Methods
Industrial production methods for 2-(2-Fluoro-6-nitrophenyl)acetaldehyde may involve large-scale nitration and oxidation processes, utilizing specialized equipment to ensure safety and efficiency. The specific conditions, such as temperature, pressure, and choice of reagents, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-6-nitrophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Fluoro-6-nitrophenyl)acetic acid.
Reduction: 2-(2-Fluoro-6-aminophenyl)acetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Fluoro-6-nitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-6-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Fluoro-6-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(2-Fluoro-6-aminophenyl)acetaldehyde: Similar structure but with an amine group instead of a nitro group.
Uniqueness
The presence of both a fluorine atom and a nitro group on the benzene ring, along with an aldehyde group, allows for a wide range of chemical transformations and interactions with biological molecules .
Propriétés
Formule moléculaire |
C8H6FNO3 |
|---|---|
Poids moléculaire |
183.14 g/mol |
Nom IUPAC |
2-(2-fluoro-6-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6FNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2 |
Clé InChI |
NDRXIWBFVMNAAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CC=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






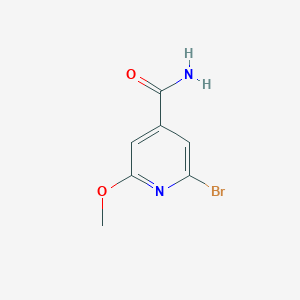
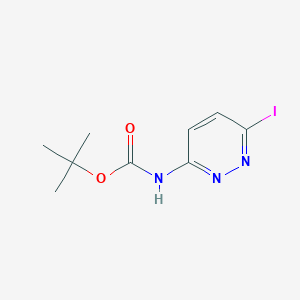
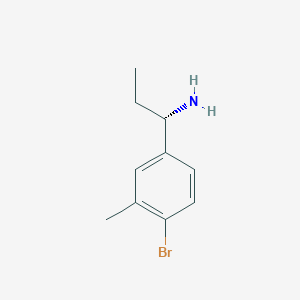
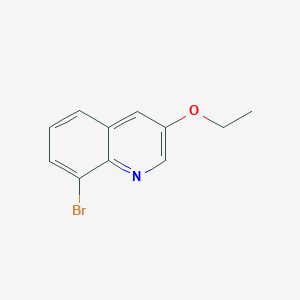

![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)




